![molecular formula C18H13ClF3N3 B10928598 N-benzyl-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10928598.png)
N-benzyl-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-benzyl-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.
Introduction of substituents: The 4-chlorophenyl and trifluoromethyl groups can be introduced via electrophilic aromatic substitution or other suitable methods.
N-benzylation:
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- N-benzyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
N-benzyl-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H13ClF3N3 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H13ClF3N3/c19-14-8-6-13(7-9-14)15-10-16(18(20,21)22)25-17(24-15)23-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,23,24,25) |
InChI Key |
UHUUOLUQFFROOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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